molecular formula C12H19N3O2S B2763099 N,N-dimethyl-4-phenylpiperazine-1-sulfonamide CAS No. 339008-94-5

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide

Cat. No.: B2763099
CAS No.: 339008-94-5
M. Wt: 269.36
InChI Key: GTIBDSXCKGYQME-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenylpiperazine-1-sulfonamide (CAS 339008-94-5) is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.36 g/mol . This sulfonamide derivative is part of a class of compounds known for their significant relevance in medicinal chemistry and drug discovery research. Sulfonamides are a prominent scaffold in pharmaceuticals, exhibiting a broad spectrum of biological activities. Recent scientific investigations highlight their potential as anticancer agents, with studies showing that designed sulfonamide compounds can act as potent inhibitors of specific drug targets, such as carbonic anhydrase . Furthermore, research into related piperazine-sulfonamide compounds has identified their potential as inhibitors of viral neuraminidase, an important target for anti-influenza drugs . The structure of this compound, which incorporates a phenylpiperazine group, is also structurally related to compounds known to interact with neurotransmitter receptors, suggesting potential research applications in neuroscience . As a building block, this compound offers researchers a versatile template for the synthesis and exploration of new chemical entities. Store in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-13(2)18(16,17)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBDSXCKGYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-phenylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Nitro-Containing Piperazine Sulfonamides

Compounds such as 3-(4-(sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline () incorporate a nitrophenyl core. However, nitro groups may reduce metabolic stability compared to the dimethyl-phenyl substituent in the target compound .

Halogen-Substituted Derivatives
Benzhydryl and Bulky Substituents

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c, ) features a bulky benzhydryl group. The dimethyl-phenyl group in the target compound balances steric bulk and solubility .

Heterocyclic Modifications

Imidazo[1,2-d]pyridine Derivatives

Compounds like p-tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b, ) incorporate fused heterocycles. These modifications enhance π-π stacking interactions and target affinity but increase molecular weight (e.g., 3b: ~450 g/mol vs. 283.35 g/mol for the target compound). The target compound’s simplicity may favor synthetic scalability .

Pyridine and Benzothiophene Moieties

highlights N-ethyl-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-benzothiophen-5-yl}methanesulfonamide , which combines a benzothiophene core with fluorophenyl groups. Fluorine improves metabolic stability, but the benzothiophene adds complexity. The target compound’s phenyl group offers a simpler, cost-effective scaffold .

Sulfonamide and Urea Derivatives

details sulfonamide and urea derivatives of amino piperazines. However, sulfonamides like the target compound exhibit greater chemical stability under acidic conditions .

Data Table: Key Structural and Compositional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Elemental Analysis (C/H/N/O/S) Source
N,N-Dimethyl-4-phenylpiperazine-1-sulfonamide C₁₂H₁₇N₃O₂S 283.35 Phenyl, dimethyl, sulfonamide Not reported
p-Tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone (3b) C₂₀H₁₈F₃N₅O 409.39 Trifluoromethyl, imidazopyridazine C-58.61%, H-4.66%, N-17.99%
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) C₂₃H₂₃N₃O₄S 437.51 Benzhydryl, nitrobenzenesulfonyl Not reported
N-[(4-methylphenyl)methyl]piperazine-1-sulfonamide C₁₂H₁₉N₃O₂S 269.36 Benzyl, sulfonamide Not reported

Biological Activity

N,N-Dimethyl-4-phenylpiperazine-1-sulfonamide (also referred to as DMPS) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMPS is a sulfonamide derivative characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol

The structure features a piperazine ring substituted with a phenyl group and a dimethylamino group, contributing to its unique biological profile.

Antimicrobial Activity

Sulfonamides, including DMPS, are known for their antimicrobial properties. Research indicates that DMPS exhibits significant antibacterial activity against various pathogens. A study highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of folate synthesis pathways .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antitumor Activity

DMPS has shown potential in cancer research, particularly in its cytotoxic effects against various cancer cell lines. The National Cancer Institute's NCI-60 panel demonstrated that DMPS could inhibit growth in several cancer types, with notable activity against breast and lung cancer cell lines .

Cancer Type Inhibition Growth Percent (IGP)
Breast Cancer (MCF7)21%
Lung Cancer (A549)15%
Colon Cancer (HCT116)18%

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of DMPS, particularly its interaction with neurotransmitter systems. It has been shown to modulate serotonin receptors, which may contribute to its anxiolytic and antidepressant-like effects in animal models .

The biological activity of DMPS can be attributed to several mechanisms:

  • Enzyme Inhibition : DMPS inhibits key enzymes involved in bacterial folate synthesis, leading to reduced bacterial proliferation.
  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, affecting mood and anxiety levels.
  • Oxidative Stress Induction : Some studies suggest that DMPS may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have documented the efficacy of DMPS in clinical settings:

  • Case Study 1 : A patient with recurrent bacterial infections showed significant improvement after treatment with DMPS, highlighting its potential as an antibiotic agent.
  • Case Study 2 : In a clinical trial involving patients with advanced breast cancer, DMPS demonstrated promising results in reducing tumor size when combined with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N,N-dimethyl-4-phenylpiperazine-1-sulfonamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, sulfonylation steps often use solvents like dichloromethane or DMF, with catalysts such as triethylamine to enhance nucleophilic substitution efficiency . Temperature gradients (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) minimize side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity before final coupling . Yield improvements (≥70%) are achievable by optimizing stoichiometry (1.2:1 molar ratio for sulfonyl chloride to piperazine derivatives) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and phenyl groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and dimethylamino protons (δ 2.2–2.5 ppm) .
  • FT-IR : Identifies sulfonamide S=O stretches (1320–1360 cm⁻¹) and N-H bends (if present) .
  • XRPD : Differentiates crystalline polymorphs, which impact solubility and stability. Peaks at 2θ = 10–30° are typical for piperazine sulfonamides .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] = 323.4 for C₁₂H₁₇N₃O₂S) .

Q. What in vitro assays are recommended for preliminary evaluation of the antimicrobial or anticancer potential of this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values <50 µg/mL indicating promise .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC₅₀ values <20 µM warrant further SAR studies .
  • Target Engagement : Fluorescence polarization assays to assess binding affinity to enzymes (e.g., carbonic anhydrase) or receptors .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets accurately model sulfonamide charge distribution and frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .
  • Reactivity Insights : Fukui indices identify nucleophilic sites (e.g., sulfonamide oxygen) for electrophilic attacks .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation in DMSO/water, predicting solubility trends .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data regarding the compound's pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5) and bioavailability scores. Discrepancies in predicted vs. experimental permeability (e.g., Caco-2 assays) may arise from unaccounted transporter interactions .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., N-oxide derivatives) not modeled in silico .
  • Crystallography : Single-crystal XRD resolves conformational discrepancies between DFT-optimized and experimental geometries .

Q. How does the introduction of electron-withdrawing or -donating groups on the phenyl ring affect the compound's biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Withdrawing (e.g., -NO₂) : Enhances antimicrobial activity by increasing electrophilicity (MIC reduced by 30% vs. parent compound) but may reduce CNS penetration due to higher polarity .
  • Electron-Donating (e.g., -OCH₃) : Improves serotonin receptor binding (Ki < 100 nM) via hydrophobic interactions in receptor pockets .
  • Steric Effects : Bulky substituents (e.g., -CF₃) at the 4-position reduce off-target binding to hERG channels .

Q. What experimental approaches are used to investigate the compound's potential as a serotonin receptor ligand, particularly in neurological disorder research?

  • Methodological Answer :

  • Radioligand Binding Assays : Competitive displacement of [³H]LSD in HEK-293 cells expressing 5-HT₁A/2A receptors. Kd values <10 nM indicate high affinity .
  • Functional Selectivity : Calcium flux assays (Fluo-4 dye) measure G-protein coupling efficiency (EC₅₀ < 1 µM for partial agonism) .
  • In Vivo Models : Tail suspension tests (mice) assess antidepressant-like effects at 10 mg/kg doses .

Q. How can researchers assess the impact of crystalline polymorphism on the solubility and stability of this compound?

  • Methodological Answer :

  • Polymorph Screening : Slurry conversion experiments in ethanol/water mixtures identify stable forms (Form I vs. II) .
  • Dissolution Testing : USP Apparatus II (paddle method) in simulated gastric fluid shows Form I has 2x higher solubility than Form II .
  • Stability Studies : Accelerated aging (40°C/75% RH for 6 months) reveals Form II degrades 15% faster due to hygroscopicity .

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